molecular formula C17H24ClN3O B10968116 N-(2-chloro-4-methylphenyl)-4-cyclopentylpiperazine-1-carboxamide

N-(2-chloro-4-methylphenyl)-4-cyclopentylpiperazine-1-carboxamide

Cat. No.: B10968116
M. Wt: 321.8 g/mol
InChI Key: FKICJSSRXWHDKY-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-4-cyclopentylpiperazine-1-carboxamide: is a chemical compound with a complex structure that includes a chlorinated aromatic ring, a piperazine ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-methylphenyl)-4-cyclopentylpiperazine-1-carboxamide typically involves the reaction of 2-chloro-4-methylaniline with cyclopentylpiperazine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

    Formation of the intermediate: The initial step involves the reaction of 2-chloro-4-methylaniline with a suitable reagent to form an intermediate compound.

    Coupling reaction: The intermediate is then reacted with cyclopentylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group or the aromatic ring.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Oxidation of the aromatic ring may lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group may result in the formation of alcohols or amines.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
  • It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology:

  • In biological research, the compound is studied for its potential interactions with biological targets such as enzymes and receptors.
  • It is used in the development of new drugs and therapeutic agents.

Medicine:

  • The compound is investigated for its potential therapeutic effects in treating various diseases and conditions.
  • It may have applications in the development of new medications for neurological disorders, cancer, and infectious diseases.

Industry:

  • In the industrial sector, the compound is used in the production of specialty chemicals and materials.
  • It may also be used in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-4-cyclopentylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the cyclopentyl group in N-(2-chloro-4-methylphenyl)-4-cyclopentylpiperazine-1-carboxamide distinguishes it from other similar compounds.
  • This structural feature may confer unique chemical and biological properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C17H24ClN3O

Molecular Weight

321.8 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-4-cyclopentylpiperazine-1-carboxamide

InChI

InChI=1S/C17H24ClN3O/c1-13-6-7-16(15(18)12-13)19-17(22)21-10-8-20(9-11-21)14-4-2-3-5-14/h6-7,12,14H,2-5,8-11H2,1H3,(H,19,22)

InChI Key

FKICJSSRXWHDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3CCCC3)Cl

Origin of Product

United States

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